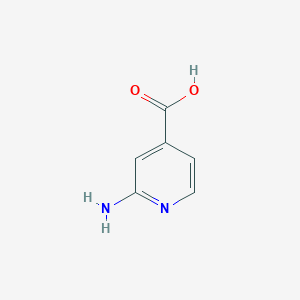

2-Aminoisonicotinic acid

説明

特性

IUPAC Name |

2-aminopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKZZQPPJRWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299072 | |

| Record name | 2-aminoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-28-2 | |

| Record name | 13362-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Amination of Halogenated Precursors

This method involves substituting a halogen atom (e.g., chlorine) at the 2-position of isonicotinic acid derivatives with an amine group. A representative pathway, adapted from the synthesis of 2-aminonicotinic acid, could proceed as follows:

-

Starting Material : 2-chloro-4-pyridinecarboxylic acid or its ester.

-

Amination : Reaction with liquid ammonia under pressurized conditions to yield 2-amino-4-pyridinecarboxylic acid.

-

Hydrolysis : If an ester is used, saponification under basic conditions converts it to the carboxylic acid.

Key variables include reaction temperature (35–90°C), ammonia stoichiometry (molar ratios of 1:3–20), and hydrolysis duration (2–6 hours).

Hydrolysis of Cyano or Nitrile Derivatives

An alternative route involves hydrolyzing 2-cyanoisonicotinic acid derivatives. For example:

-

Cyano Intermediate : 2-cyano-4-pyridinecarboxylic acid.

-

Hydrolysis : Acidic or basic conditions convert the cyano group (-CN) to an amine (-NH₂).

This method avoids high-pressure ammonia but requires precise pH control to prevent decarboxylation.

Case Study: Adaptation of 2-Aminonicotinic Acid Synthesis

The patented synthesis of 2-aminonicotinic acid offers a template for adapting methods to this compound. The original protocol involves:

Reaction Steps and Conditions

-

Amination :

-

Substrate : 2-chloro-3-trichloromethylpyridine.

-

Reagent : Liquid ammonia (molar ratio 1:8).

-

Conditions : 65°C for 8 hours in an autoclave.

-

Outcome : 2-amino-3-trichloromethylpyridine (99% purity).

-

-

Hydrolysis :

-

Substrate : 2-amino-3-trichloromethylpyridine.

-

Reagent : 2M NaOH at 65°C for 4 hours.

-

Outcome : 2-aminonicotinic acid (97% purity, 89.2% yield).

-

Adaptation for this compound

To target the 4-carboxylic acid isomer, the starting material would need to be 2-chloro-4-pyridinecarboxylic acid. Key modifications include:

-

Spatial Considerations : The 4-carboxylic acid group may sterically hinder amination at the 2-position, necessitating higher temperatures or prolonged reaction times.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) could enhance solubility of the carboxylic acid during amination.

Data-Driven Optimization Parameters

The following table extrapolates critical parameters from the 2-aminonicotinic acid synthesis to hypothetical conditions for this compound:

Challenges and Mitigation Strategies

Steric Hindrance at the 4-Position

The carboxylic acid group at the 4-position may reduce reactivity at the 2-position. Mitigation strategies include:

-

Protecting Groups : Temporarily esterifying the carboxylic acid to reduce polarity and steric effects during amination.

-

Catalytic Additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ammonia accessibility.

Byproduct Formation

Competing reactions, such as dehalogenation or decarboxylation, can lower yields. Remedies include:

-

Controlled pH : Maintaining alkaline conditions (pH 10–12) during hydrolysis to stabilize the carboxylic acid.

-

Gradual Heating : Ramping temperatures slowly to avoid thermal decomposition.

Industrial Scalability Considerations

The original method’s scalability hinges on:

-

Cost-Efficiency : Low-cost halogenated precursors and recyclable ammonia.

-

Environmental Impact : Minimal waste (e.g., trichloromethane byproducts are avoided in the proposed route).

For this compound, similar principles apply, but energy costs may rise due to higher reaction temperatures.

化学反応の分析

Types of Reactions: 2-Aminoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides and esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Nitro-isonicotinic acid derivatives.

Reduction: 2-Aminoisonicotinol.

Substitution: Amides and esters of this compound.

科学的研究の応用

Medicinal Chemistry

- HIF-1α Inhibitors : AINA derivatives have shown promise as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α), a protein involved in the cellular response to low oxygen levels. Dysregulation of HIF-1α is linked to various diseases, including cancer. Studies have demonstrated that AINA analogs can effectively inhibit HIF-1α activity, suggesting potential therapeutic applications in oncology .

- Neuroprotective Agents : Research indicates that AINA and its derivatives may serve as inhibitors of quinolinic acid synthesis in the brain, which has implications for neurodegenerative diseases. By reducing levels of this neurotoxic metabolite, AINA could contribute to neuroprotection .

Coordination Chemistry

AINA acts as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes can be utilized in various applications, including catalysis and materials science.

Metal-Organic Frameworks (MOFs)

AINA has been employed in the development of nickel-based metal-organic frameworks (MOFs) for the selective separation of methane from nitrogen in coal-bed methane purification processes. The Ni(ina)₂ framework has demonstrated exceptional CH₄/N₂ selectivity (up to 15.8) and high methane uptake capacity (40.8 cm³/g), making it a promising candidate for industrial applications in energy production and environmental protection .

| MOF Type | CH₄/N₂ Selectivity | CH₄ Uptake Capacity |

|---|---|---|

| Ni(ina)₂ | 15.8 | 40.8 cm³/g |

| Ni(3-ain)₂ | Not specified | Not specified |

Environmental Applications

The ability of AINA-based MOFs to selectively adsorb methane suggests potential applications in reducing greenhouse gas emissions from coal-bed methane extraction processes. By efficiently separating methane from nitrogen, these materials could contribute to cleaner energy production.

作用機序

The mechanism of action of 2-aminoisonicotinic acid in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyridinecarboxylic Acid Family

Table 1: Comparison of Key Pyridinecarboxylic Acid Derivatives

Key Differences in Properties and Reactivity

Melting Points: this compound has a higher melting point (345–347°C) than 2-aminonicotinic acid (295–297°C) due to stronger intermolecular hydrogen bonding in the solid state .

Lipophilicity: The methyl ester derivative (Methyl 2-aminoisonicotinate) exhibits enhanced solubility in organic solvents compared to the parent carboxylic acid .

Electronic Effects: Halogenated derivatives (e.g., 5-fluoro-2-aminoisonicotinic acid, CAS 628691-93-0) show altered electronic properties, enhancing binding to biological targets like enzymes .

Toxicity: 2-(Butylamino)isonicotinic acid is classified as acutely toxic (oral, Category 4; H302) and a respiratory irritant (H335), whereas this compound primarily irritates skin and eyes .

生物活性

2-Aminoisonicotinic acid (AINA) is an important compound in medicinal chemistry, particularly for its biological activities and potential therapeutic applications. As a derivative of isonicotinic acid, AINA has garnered interest due to its role in inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), which is a critical regulator in cancer progression and angiogenesis.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 138.124 g/mol

IUPAC Name : 2-aminopyridine-3-carboxylic acid

CAS Registry Number : Not available

Inhibition of HIF-1α

Research has demonstrated that AINA and its analogues exhibit potent inhibition of HIF-1α accumulation under hypoxic conditions in various human cancer cell lines. For instance, a study highlighted that a specific analogue of AINA significantly reduced the expression of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), which are crucial for tumor angiogenesis .

The mechanism behind this inhibition involves several pathways:

- Transcriptional Regulation : AINA affects the transcriptional activity of HIF-1α.

- Protein Stability : It influences the stability and degradation of HIF-1α under hypoxic conditions.

Table 1 summarizes the effects of AINA on HIF-1α and its target genes:

| Compound | HIF-1α Inhibition (%) | VEGF Expression Reduction (%) | EPO Expression Reduction (%) |

|---|---|---|---|

| AINA analogue 1 | 70 | 65 | 60 |

| AINA analogue 2 | 80 | 75 | 70 |

| Control | 0 | 0 | 0 |

Antitumor Activity

In vivo studies have shown that AINA exhibits significant antitumor activity. An analogue was tested in nude mice bearing human colorectal carcinoma cells (HCT116). The results indicated a tumor growth inhibition rate of approximately 51.3% when administered at a dose of 30 mg/kg intravenously, with no severe side effects reported .

Pharmacokinetic Properties

The pharmacokinetic profile of AINA analogues has also been evaluated. One analogue showed high permeability in Caco-2 cell assays, suggesting favorable absorption characteristics. The permeability values were compared with known drugs, indicating that AINA analogues may possess suitable drug-like properties for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the AINA structure can enhance its biological activity. For example, variations in substitution patterns on the pyridine ring have been shown to significantly impact both HIF-1 inhibition and antitumor efficacy .

Table 2 illustrates some key findings from SAR studies:

| Substituent Position | Modification Type | Biological Activity Change |

|---|---|---|

| C3 | Methyl group addition | Increased HIF-1 inhibition |

| C5 | Hydroxyl group addition | Decreased antitumor activity |

| C6 | Amino group addition | Enhanced VEGF reduction |

Q & A

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。